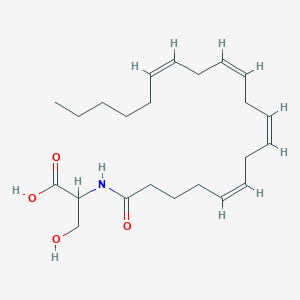

N-Arachidonoyl-L-Serine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVPTVNRMUOPO-UPQKDGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Endogenous Distribution and Biological Presence of N Arachidonoyl L Serine

Identification and Isolation from Mammalian Tissues

The initial discovery of N-Arachidonoyl-L-Serine was the result of targeted efforts to identify novel endocannabinoid-like molecules in the mammalian central nervous system.

This compound was first successfully isolated and identified from bovine brain tissue. nih.gov The process involved the homogenization of approximately 1.5 kg of fresh bovine brain in a chloroform/methanol/water solution, followed by centrifugation and separation of the organic layer. nih.gov The structure of the isolated compound was elucidated and confirmed by comparing it with a synthetically created standard of ARA-S. nih.govhuji.ac.il

Gas chromatography-mass spectrometry (GC-MS) was utilized to verify the identity of the endogenous molecule. nih.gov Further analysis using chiral chromatography established the precise stereochemistry of the natural compound, confirming it to be the L-enantiomer, hence the name this compound. nih.gov Following its discovery in bovine brain, ARA-S was also identified as a lipoamino acid present in the central nervous system of rats, where it was shown to affect N-type Ca2+ channels in sympathetic ganglion neurons. nih.gov

While the brain is part of the central nervous system, the prompt's inclusion of "porcine brain" under this subsection highlights a common point of interest in endocannabinoid research across different species. However, the primary documented localization of this compound is within the CNS. Although direct isolation and quantification from peripheral tissues are not extensively documented, its biological activity in peripheral systems is established. For instance, ARA-S produces endothelium-dependent vasodilation of rat isolated mesenteric arteries and the abdominal aorta, which are peripheral vascular tissues. nih.govhuji.ac.il This action in the periphery suggests either local synthesis or transport of ARA-S to these sites.

Table 1: Documented Presence of this compound in Mammalian Tissues

| Tissue | Organ System | Species | Method of Identification |

|---|---|---|---|

| Brain | Central Nervous System | Bovine (Cow) | Isolation, GC-MS, Chiral Chromatography |

| Brain | Central Nervous System | Rat | Inferred from biological activity on neurons |

| Mesenteric Arteries | Peripheral Vasculature | Rat | Inferred from biological activity (vasodilation) |

| Abdominal Aorta | Peripheral Vasculature | Rat | Inferred from biological activity (vasodilation) |

Endogenous Levels and Dynamic Regulation in Biological Systems

The precise endogenous concentrations of this compound have not yet been accurately quantified. mdpi.com However, for the related class of N-acyl glycines, tissue levels are estimated to be in the range of high nanomolar (nM) to low micromolar (μM), suggesting a similar concentration range for N-acyl serines like ARA-S. mdpi.com

The regulation of ARA-S levels is believed to be a dynamic process involving controlled biosynthesis and degradation, similar to other endocannabinoids which are synthesized "on-demand" from membrane lipid precursors. nih.gov

Biosynthesis: The biosynthetic pathway for ARA-S has been hypothesized based on its relationship to anandamide (B1667382). Anandamide is produced from the precursor N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). researchgate.net Analogously, it is proposed that ARA-S is formed from a phospholipid precursor, N-arachidonoyl phosphatidylserine (B164497) (NAPS), which is present in cell membranes alongside NAPE. nih.gov

Degradation: The degradation of endocannabinoids is a critical step in terminating their signaling. Enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are responsible for breaking down compounds like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and their respective head groups. nih.govresearchgate.net It is likely that a similar enzymatic pathway, possibly involving FAAH or another serine hydrolase, is responsible for the degradation of ARA-S, thereby regulating its availability and duration of action in biological systems.

Table 2: Proposed Dynamic Regulation of this compound

| Regulatory Process | Proposed Mechanism | Precursor/Product | Key Elements |

|---|---|---|---|

| Biosynthesis | Enzymatic modification of a membrane phospholipid. | Precursor: N-arachidonoyl phosphatidylserine (NAPS) | Synthesized 'on-demand' in response to cellular signals. |

| Degradation | Enzymatic hydrolysis. | Products: Arachidonic Acid and L-Serine | Likely mediated by hydrolase enzymes (e.g., FAAH). |

Biosynthesis and Metabolic Pathways of N Arachidonoyl L Serine

Enzymatic Formation of N-Arachidonoyl-L-Serine

The synthesis of this compound is a key step in its biological activity, primarily catalyzed by a versatile enzyme capable of both creating and dismantling N-acyl amino acids.

The primary enzyme identified as a physiological regulator of N-acyl amino acid levels is Peptidase M20 Domain Containing 1 (PM20D1). nih.gov This secreted enzyme is unique in that it functions bidirectionally, acting as both an N-acyl amino acid synthase and a hydrolase. nih.govnih.gov In its synthase role, PM20D1 catalyzes the condensation of fatty acids and amino acids to form N-acyl amino acids like this compound. nih.gov In vitro studies have demonstrated that recombinant PM20D1 can efficiently catalyze this biosynthesis. nih.gov The enzyme's presence in circulation allows it to regulate the levels of these bioactive lipids systemically. nih.gov Mice with genetically removed PM20D1 show a significant reduction in N-acyl amino acid hydrolase/synthase activity, confirming the central role of this enzyme in the metabolism of these compounds. researchgate.netresearchgate.net

The biosynthesis of this compound by PM20D1 involves the direct condensation of two primary types of substrates: a free fatty acid and a free amino acid. nih.govnih.gov

Arachidonic Acid: This polyunsaturated omega-6 fatty acid serves as the acyl donor. Research confirms that PM20D1 is capable of using arachidonate (B1239269) as the fatty acid substrate in the condensation reaction. nih.gov

L-Serine: This amino acid provides the amino group for the formation of the amide bond. PM20D1 has been shown to condense various amino acids, including serine, with fatty acids. nih.gov

The enzyme shows a strong preference for free fatty acids over their coenzyme A derivatives (e.g., oleoyl-coenzyme A), indicating that the direct conjugation of arachidonic acid and L-serine is the favored pathway for PM20D1. nih.gov

| Substrate Class | Specific Precursor for this compound | Enzyme |

| Fatty Acid | Arachidonic Acid | PM20D1 |

| Amino Acid | L-Serine | PM20D1 |

Catabolism and Inactivation Mechanisms of this compound

The biological activity of this compound is terminated through enzymatic degradation, a process that breaks it down into its constituent parts.

While PM20D1 can hydrolyze N-acyl amino acids, a second key enzyme, Fatty Acid Amide Hydrolase (FAAH), also plays a crucial role in their catabolism. nih.govelifesciences.org FAAH is an integral membrane enzyme best known for degrading the endocannabinoid anandamide (B1667382). nih.govmdpi.com However, it also functions as an intracellular N-acyl amino acid hydrolase. nih.govelifesciences.org In vitro studies show that FAAH can hydrolyze a range of N-acyl amino acids, and its inhibition in vivo leads to changes in the levels of these lipids, confirming its physiological role in their degradation. nih.gov Though FAAH has a more restricted substrate scope compared to the broader activity of PM20D1, it is a key regulator of intracellular N-acyl amino acid levels. nih.govelifesciences.org

The catabolism of this compound by a hydrolase such as FAAH involves the cleavage of the amide bond that links the arachidonoyl group to the serine moiety. This enzymatic hydrolysis results in the release of the two original precursors.

The degradation products are:

Arachidonic Acid

L-Serine

This inactivation process mirrors the mechanism by which FAAH degrades anandamide into arachidonic acid and ethanolamine (B43304). researchgate.net By breaking down this compound, FAAH terminates its signaling and recycles the fatty acid and amino acid for other metabolic uses.

| Enzyme | Action | Substrate | Products |

| FAAH / PM20D1 | Hydrolysis | This compound | Arachidonic Acid + L-Serine |

Interconnections with Other Endocannabinoid and N-Acyl Lipid Metabolic Routes

The metabolic pathways of this compound are closely intertwined with the broader endocannabinoid system and other N-acyl lipids. This crosstalk occurs primarily through shared enzymes and common precursors.

The most significant link is Fatty Acid Amide Hydrolase (FAAH) . This enzyme is the primary catabolic force for the endocannabinoid anandamide (N-arachidonoylethanolamine) and also degrades other fatty acid amides like N-oleoylethanolamine (OEA) and N-palmitoylethanolamine (PEA). mdpi.comwikipedia.org Because FAAH also degrades this compound, there is a competitive relationship among these different substrates for the same enzyme. Pharmacological inhibition of FAAH, therefore, leads to a concurrent elevation in the levels of anandamide as well as certain N-acyl amino acids, demonstrating a direct metabolic overlap. mdpi.com

Furthermore, the precursor arachidonic acid is a central molecule in lipid signaling. It is not only a building block for this compound but also for the two major endocannabinoids, anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com Additionally, arachidonic acid is the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce prostaglandins (B1171923) and leukotrienes, respectively. The availability of free arachidonic acid, influenced by the breakdown of this compound, can thus impact these other critical signaling pathways.

This shared metabolic machinery suggests that the biological effects of this compound may be part of a larger, coordinated signaling network known as the "endocannabinoidome."

Molecular Mechanisms of Action and Receptor Pharmacology of N Arachidonoyl L Serine

Interaction Profile with Classical Cannabinoid Receptors (CB1, CB2)

The defining feature of the receptor pharmacology of ARA-S is its minimal interaction with the primary receptors of the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

Contrary to typical endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), ARA-S demonstrates a very low binding affinity for both CB1 and CB2 receptors. nih.govnih.govhuji.ac.ilnih.gov Radioligand binding assays have been employed to quantify this interaction. In displacement assays using the potent synthetic cannabinoid agonist [3H]CP55940, ARA-S was found to be a very weak displacer.

Quantitative analysis from these studies shows that the inhibition constant (Ki) for ARA-S at both human recombinant CB1 and CB2 receptors is greater than 10,000 nM. guidetopharmacology.org This indicates a negligible binding affinity, distinguishing ARA-S from many other endocannabinoid-like molecules and suggesting that its physiological effects are not mediated by direct activation of these classical cannabinoid receptors. pnas.org

| Compound | Receptor | Binding Affinity (Ki) | Assay Type |

|---|

Given its low binding affinity, the physiological activities of ARA-S are not dependent on direct CB1 or CB2 receptor activation. Research has shown that many of its effects persist even in the absence of these receptors. For instance, ARA-S is capable of suppressing the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines and in mice that are genetically deficient in either CB1 or CB2 receptors. nih.govpnas.orgpnas.org This demonstrates that the anti-inflammatory signaling pathway initiated by ARA-S operates independently of the classical cannabinoid receptors. Therefore, ARA-S does not appear to function as an indirect modulator of CB1 or CB2 signaling; rather, it engages entirely different effector systems to produce its biological effects.

Engagement with Transient Receptor Potential (TRP) Channels

TRP channels, particularly the vanilloid receptor TRPV1, are known targets for some endocannabinoids, such as anandamide. However, ARA-S once again shows a distinct lack of interaction in this area.

Comprehensive binding studies have established that ARA-S does not bind to the TRPV1 receptor. nih.govnih.govnih.gov In competitive binding assays using radiolabeled ligands for the rat TRPV1 receptor, ARA-S failed to displace the ligand at concentrations up to 30 µM. pnas.org This lack of affinity for TRPV1 is a significant point of differentiation from anandamide, which can activate TRPV1 channels to mediate some of its effects, such as vasodilation. The pharmacology of ARA-S is therefore not characterized by the endovanilloid activity seen with other related lipids.

The absence of direct binding to TRPV1 means that the biological functions of ARA-S are not mediated by this channel. For example, while anandamide-induced vasodilation is partly mediated by TRPV1 activation, the vasodilatory effects of ARA-S occur through a TRPV1-independent mechanism. pnas.org This finding has important functional implications, as it directs research toward alternative signaling pathways to explain its physiological activities. The inability of ARA-S to modulate TRP channels underscores its unique pharmacological identity and reinforces the hypothesis that its effects are mediated by novel, yet-to-be-fully-characterized receptors.

Identification and Characterization of Putative Novel Receptor Targets

The most compelling area of ARA-S pharmacology is its interaction with novel, non-CB1/CB2, non-TRPV1 receptor targets. Evidence points towards at least two orphan G protein-coupled receptors (GPCRs) as primary candidates.

A significant body of research indicates that the effects of ARA-S closely parallel those of abnormal cannabidiol (B1668261) (Abn-CBD), a synthetic cannabinoid that does not activate CB1 or CB2 receptors. nih.govhuji.ac.ilpnas.org This has led to the hypothesis that ARA-S is an endogenous agonist for a putative novel "endothelial cannabinoid receptor" that is sensitive to Abn-CBD. nih.gov Effects such as endothelium-dependent vasodilation and the activation of protein kinases like Akt and MAP kinase are shared by both ARA-S and Abn-CBD. nih.gov The orphan receptor GPR18 has been proposed as a potential identity for this Abn-CBD-sensitive target. wikipedia.org

Furthermore, the orphan receptor GPR55 has been identified as another likely target for ARA-S. nih.govnih.gov Studies have shown that ARA-S can stimulate angiogenesis and endothelial cell wound healing. nih.gov The knockdown of GPR55 using specific siRNAs was found to partially inhibit these ARA-S-induced effects, suggesting that GPR55 serves as one of the functional receptors for this compound. nih.govresearchgate.net The activation of GPR55 by ARA-S leads to downstream signaling events, including the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, which are crucial for its pro-angiogenic activities. nih.govresearchgate.net

G-Protein Coupled Receptor (GPCR) Interactions

N-Arachidonoyl-L-Serine (ARA-S) is an endocannabinoid-like compound first isolated from bovine brain that displays a unique pharmacological identity separate from classical cannabinoids. Unlike the well-known endocannabinoid N-arachidonoyl ethanolamine (B43304) (anandamide), ARA-S demonstrates very weak binding affinity for the canonical cannabinoid receptors CB1 and CB2, and also for the transient receptor potential vanilloid 1 (TRPV1) receptor. Instead, many of its physiological effects closely resemble those of abnormal cannabidiol (Abn-CBD), a synthetic isomer of cannabidiol that is inactive at CB1 and CB2 receptors. This has led to the proposal that ARA-S functions as a selective endogenous ligand for a novel, as-yet-unidentified endothelial receptor that is sensitive to Abn-CBD.

The activity mediated through this putative receptor is notable. ARA-S induces endothelium-dependent vasodilation in isolated rat mesenteric arteries and the abdominal aorta. This vasodilatory response is sensitive to pertussis toxin (PTX) in some experimental models, which implies the involvement of a Gi/Go-coupled protein signaling pathway. In studies using cultured human umbilical vein endothelial cells (HUVECs), both ARA-S and Abn-CBD trigger the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt), providing further evidence of a shared signaling mechanism. Furthermore, ARA-S effectively suppresses the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in murine macrophage cell lines and in mice, including those genetically deficient in CB1 or CB2 receptors. This latter finding offers robust support for a mechanism of action that is independent of the classical cannabinoid receptors.

| Feature | This compound (ARA-S) | Anandamide (AEA) | Abnormal Cannabidiol (Abn-CBD) |

|---|---|---|---|

| Binding to CB1/CB2 | Very weak | High affinity | Inactive |

| Binding to TRPV1 | Very weak | Agonist | Inactive |

| Vasodilation | Induces endothelium-dependent vasodilation | Induces vasodilation | Induces vasodilation |

| MAPK/Akt Phosphorylation | Stimulates | - | Stimulates |

| Receptor Target | Putative Abn-CBD-sensitive receptor | CB1, CB2, TRPV1 | Putative Abn-CBD-sensitive receptor |

The orphan G-protein coupled receptor GPR55 has been conclusively identified as a molecular target for this compound. Seminal research has established that ARA-S is a powerful initiator of endothelial cell proliferation, migration, and in vitro angiogenesis. These pro-angiogenic functions are mediated, at least partially, via the activation of the GPR55 receptor.

The intracellular signaling cascade that follows the binding of ARA-S to GPR55 includes the phosphorylation of key downstream kinases. Specifically, the activation of GPR55 by ARA-S enhances the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt. This pathway is also interconnected with vascular endothelial growth factor (VEGF) signaling. The critical role of GPR55 was validated in experiments where siRNA-mediated knockdown of GPR55 expression in endothelial cells resulted in a partial inhibition of the pro-angiogenic effects of ARA-S. Notably, the knockdown of GPR55 by itself was sufficient to decrease basal endothelial tube formation, indicating a fundamental role for this receptor in maintaining endothelial function.

| Action of ARA-S | Receptor Involved | Downstream Signaling | Functional Outcome |

|---|---|---|---|

| Endothelial Cell Proliferation | GPR55 | Phosphorylation of ERK and Akt | Angiogenesis |

| Endothelial Cell Migration | GPR55 | Phosphorylation of ERK and Akt | Angiogenesis |

| Endothelial Tube Formation | GPR55 | VEGF Signaling | Angiogenesis |

GPR18, another orphan GPCR, is also a candidate receptor for this compound, though the nature of this interaction is complex. ARA-S was initially proposed to be the first selective endogenous ligand for GPR18. Supporting this, the activation of GPR18 by ARA-S in HUVECs was demonstrated to cause the phosphorylation of p44/42 MAPK and Akt.

However, the relationship is not simple. Contradictory findings suggest that ARA-S might also function as a GPR18 antagonist under certain conditions. For example, ARA-S was found to inhibit the migration of GPR18-expressing HEK293 cells that was induced by N-arachidonoylglycine (NAGly), which is another putative endogenous ligand for GPR18. This points to a complex and possibly biased signaling profile of ARA-S at this receptor. The GPR18 receptor is also sometimes referred to as the 'Abn-CBD' receptor, and its activation by NAGly is a potent driver of microglial migration. The precise interplay between ARA-S, NAGly, Abn-CBD, and GPR18 remains a focus of intensive research.

Modulation of Ion Channels

In addition to its interactions with GPCRs, this compound can directly modulate the function of specific ion channels. It has been shown to be an activator of large conductance Ca²⁺-activated K⁺ (BKCa) channels, an action that contributes to its vasodilatory effects through an endothelium-independent pathway.

In studies on isolated small mesenteric arteries from rats, ARA-S induced vasorelaxation in both endothelium-intact and denuded vessels, an effect that was blocked by the selective BK channel inhibitor iberiotoxin. Experiments utilizing HEK293 cells that were stably transfected with the human BKCa channel α-subunit (hSlo) confirmed that ARA-S directly potentiates the whole-cell outward K⁺ current. This interaction is characterized by several key features:

Stereoselectivity: The D-enantiomer, N-arachidonoyl-D-serine, enhanced the K⁺ current with similar potency, showing a lack of stereoselectivity for this particular action.

Independence from known pathways: The potentiation of BKCa channels by ARA-S is not mediated by classical cannabinoid receptors, G-proteins, protein kinases, or other Ca²⁺-dependent processes.

Membrane-delimited action: The effect was abrogated upon excision of the membrane patch in electrophysiological recordings, suggesting the mechanism requires an intact cellular membrane environment.

Cholesterol dependence: The activating effect of ARA-S on BKCa channels was eliminated following the depletion of membrane cholesterol and was subsequently restored after cholesterol reconstitution, highlighting a crucial role for membrane lipid rafts in mediating this interaction.

| Parameter | Observation | Implication |

|---|---|---|

| Effect on BK Channels | Activation / Potentiation of K⁺ current | Contributes to vasorelaxation |

| Iberiotoxin Sensitivity | Inhibits ARA-S-induced vasorelaxation | Confirms involvement of BK channels |

| G-Protein/Kinase Involvement | None | Direct modulation of the channel or its lipid environment |

| Membrane Cholesterol | Required for ARA-S effect | Interaction likely occurs within lipid rafts |

N-arachidonoyl amino acids, including this compound (NASer), have been documented to inhibit T-type calcium channels. Specifically, ARA-S acts as a strong inhibitor of high-voltage activated Cav3.2 calcium currents. T-type (Cav3) channels are low-voltage-activated channels that are instrumental in regulating cellular excitability and are implicated in diverse physiological functions, including nociception.

In tsA-201 cells engineered to express Cav3.2 channels, ARA-S was one of several N-arachidonoyl amino acids that caused a profound inhibition (ranging from 73-98%) of the calcium current. This inhibitory effect manifested within minutes and was reversible upon washout with a solution containing bovine serum albumin (BSA), which facilitates the removal of lipophilic compounds. This modulation of Cav3.2 channels represents a distinct, non-GPCR-mediated mechanism by which ARA-S can influence cellular excitability and neuronal function.

Intracellular Signaling Cascade Activation

Phosphorylation of Mitogen-Activated Protein (MAP) Kinases (p44/42 ERK1/2)

A primary mechanism of action for ARA-S is the robust stimulation of the p44/42 Mitogen-Activated Protein (MAP) Kinases, also known as Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.gov Research has consistently shown that ARA-S induces the phosphorylation of ERK1/2 in a concentration-dependent manner in various endothelial cell types, including human umbilical vein endothelial cells (HUVEC) and human dermal microvascular endothelial cells (HMVEC). nih.govnih.gov

This activation is believed to be mediated through a Gi/Go-coupled receptor, as the phosphorylation effect is significantly reduced by pretreatment with Pertussis toxin, an inhibitor of these G-proteins. nih.govpnas.org Further evidence suggests the involvement of the orphan receptor GPR55, as its genetic knockdown partially inhibits ARA-S-induced signal transduction. nih.govresearchgate.net

Activation of Protein Kinase B (Akt) Signaling Pathway

Concurrent with ERK1/2 activation, ARA-S also potently stimulates the phosphorylation and subsequent activation of Protein Kinase B (Akt), a central node in signaling pathways that regulate cell survival and proliferation. nih.govnih.govnih.gov This effect has been demonstrated in endothelial cells where ARA-S leads to a significant increase in phosphorylated Akt. nih.gov

The activation of Akt by ARA-S shares upstream mechanisms with ERK1/2 activation. The process is sensitive to Pertussis toxin, again pointing to the involvement of a Gi/Go-coupled receptor. nih.gov The signaling cascade proceeds through phosphoinositide 3-kinase (PI3K), as is characteristic of the Akt pathway. The orphan receptor GPR55 has also been identified as a likely upstream receptor mediating this effect. nih.govresearchgate.net

Other Downstream Cellular Effectors

The activation of the ERK1/2 and Akt pathways by ARA-S initiates a broader signaling network, engaging other downstream cellular effectors that execute its biological functions.

VEGF Signaling : A critical downstream consequence of ARA-S signaling is the promotion of angiogenesis. researchgate.net This is achieved through the induction of Vascular Endothelial Growth Factor C (VEGF-C) and the expression of its cognate receptors, VEGFR-2 and VEGFR-3, in endothelial cells. nih.govnih.gov This links the initial kinase cascades to the physiological outcome of new blood vessel formation. nih.gov

Anti-inflammatory Action : In murine macrophages, ARA-S has been shown to suppress the lipopolysaccharide (LPS)-induced formation of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov It also suppresses the production of zymosan-induced reactive oxygen intermediates (ROI). nih.gov These actions indicate an anti-inflammatory role for ARA-S, mediated by its signaling pathways.

Physiological and Pathophysiological Roles of N Arachidonoyl L Serine

Cardiovascular System Regulation

ARA-S exhibits significant effects on the cardiovascular system, primarily through its influence on blood vessel tone and its protective actions on the vascular endothelium.

Endothelium-Dependent Vasodilatation

N-Arachidonoyl-L-Serine has been shown to induce endothelium-dependent vasodilation in isolated rat mesenteric arteries and the abdominal aorta. nih.govhuji.ac.il This vasodilatory effect is crucial for the regulation of blood flow and pressure. The mechanism underlying this action is independent of the classical cannabinoid receptors CB1 and CB2. nih.gov Instead, the vasorelaxant effect of ARA-S is associated with the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt in cultured endothelial cells. nih.govhuji.ac.il The activation of these signaling pathways is a key component of its vasodilatory properties. While the precise receptor mediating these effects is still under investigation, it is suggested that ARA-S may act as an endogenous agonist for a novel cannabinoid-type receptor, similar to the one activated by the synthetic compound abnormal cannabidiol (B1668261) (Abn-CBD). nih.gov

The vasodilatory response to ARA-S is dependent on an intact endothelium, as its effect is significantly diminished in denuded preparations. nih.gov In some vascular beds, the effect is sensitive to pertussis toxin, indicating the involvement of a Gi/Go-coupled receptor. nih.gov However, the vasodilatory action of ARA-S is not mediated by the degradation of arachidonic acid, as it is unaffected by the cyclooxygenase inhibitor indomethacin. nih.gov

Vasoprotective Actions

Beyond its role in vasodilation, this compound exhibits vasoprotective properties. It is suggested that ARA-S may be involved in the homeostasis of the vascular system and act as a vascular protective agent. nih.gov This is supported by its ability to stimulate key signaling pathways in endothelial cells that are involved in cell survival and proliferation. nih.gov Furthermore, ARA-S has been shown to suppress the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α), indicating anti-inflammatory activity which is a crucial component of vasoprotection. nih.gov By promoting endothelial health and reducing inflammation, ARA-S can contribute to the integrity and proper function of blood vessels, potentially mitigating the risk of atherosclerosis and other vascular diseases. nih.gov

Neurobiological Functions

This compound also plays a significant role in the central nervous system, particularly in response to injury.

Neuroprotective Properties in Central Nervous System Injury

Research has demonstrated that this compound has neuroprotective effects following traumatic brain injury (TBI). nih.govnih.govresearchgate.net Administration of ARA-S after a closed head injury in mice led to a significant improvement in functional outcome, as well as a reduction in both edema and lesion volume. nih.govnih.gov

The neuroprotective mechanism of ARA-S in TBI involves the attenuation of apoptosis. nih.govnih.govresearchgate.net This is achieved through the modulation of key signaling pathways. Specifically, ARA-S blocks the decrease in phosphorylated extracellular-signal-regulated kinase 1/2 (ERK) levels and increases the phosphorylation of Akt in both the ipsilateral and contralateral cortices following injury. nih.govnih.gov The activation of these pro-survival pathways leads to an increase in the anti-apoptotic factor Bcl-xL and a subsequent reduction in caspase-3 activity, a key executioner of apoptosis. nih.govnih.gov

Interestingly, the neuroprotective effects of ARA-S in the context of TBI are mediated, at least in part, by the cannabinoid CB2 receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, as antagonists for these receptors can reverse the beneficial effects of ARA-S. nih.govnih.gov However, the CB1 receptor does not appear to be involved in this neuroprotective action. nih.govnih.gov

Reduction of Edema and Lesion Volume

This compound (AraS) has demonstrated significant neuroprotective effects by reducing both edema and lesion volume following traumatic brain injury (TBI). In studies involving closed head injury in mice, a single administration of AraS after the injury led to a notable decrease in the size of the damaged brain area. nih.govnih.govresearchgate.net Specifically, in one study, the lesion volume in AraS-treated mice was 8.00% of the hemispheric volume, a 45% reduction compared to the 14.39% observed in vehicle-treated mice. nih.gov This reduction in lesion volume is a critical factor in mitigating the secondary damage that often follows an initial brain trauma. huji.ac.ilnih.gov The compound's ability to reduce brain water content, or edema, further contributes to its neuroprotective profile. nih.govnih.gov These beneficial effects on edema and lesion size were found to be reversed by antagonists of CB2 receptors, transient receptor potential vanilloid 1 (TRPV1), and large conductance calcium-activated potassium (BK) channels, indicating the involvement of these pathways in the action of AraS. nih.govnih.gov

Table 1: Effect of this compound (AraS) on Lesion Volume After Closed Head Injury

| Treatment Group | Mean Lesion Volume (% of Hemisphere) | Percentage Reduction vs. Vehicle |

|---|---|---|

| Vehicle | 14.39% ± 2.35% | - |

| AraS | 8.00% ± 0.87% | 45% |

Data is based on studies of 2,3,5-triphenyltetrazolium chloride (TTC)-stained brains 24 hours after injury. nih.gov

Mechanisms of Apoptosis Reduction

This compound mitigates neuronal cell death by interfering with apoptotic pathways. nih.govnih.gov A key mechanism is the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Research has shown that 24 hours after a traumatic brain injury, mice treated with AraS exhibited a significant 62.6% increase in the levels of Bcl-xL, an anti-apoptotic member of this family. nih.govnih.gov

This upregulation of a pro-survival factor is followed by a direct impact on the execution phase of apoptosis. Three days post-injury, a 30% reduction in the activity of caspase-3, a primary executioner caspase, was measured in the ipsilateral cortex of AraS-treated mice. nih.gov The activation of caspases is a central event in the apoptotic cascade, leading to the cleavage of cellular proteins and eventual cell death. mdpi.comresearchgate.net The reduction in caspase-3 activity by AraS therefore represents a significant point of intervention in the cell death process. nih.gov

Furthermore, the anti-apoptotic effects of AraS are linked to the activation of key cell survival signaling pathways. The compound was found to prevent the decrease in phosphorylated extracellular-signal-regulated kinase 1/2 (pERK) and to increase the levels of phosphorylated Akt (pAkt). nih.govnih.gov Both ERK and Akt are critical kinases that promote cell survival and inhibit apoptosis. The neuroprotective actions, including the increase in Bcl-xL and reduction in caspase-3 activity, appear to be mediated primarily through indirect signaling involving the CB2 receptor. nih.govnih.gov

Proneurogenic Properties In Vitro and In Vivo

This compound has been shown to possess proneurogenic properties, influencing the proliferation and differentiation of neural progenitor cells (NPCs). In vitro studies have demonstrated that AraS treatment leads to a dose-dependent increase in the size of neurospheres, which are clusters of NPCs, without negatively affecting cell survival. huji.ac.ilnih.govnih.gov This suggests that AraS promotes the proliferation of these progenitor cells. These proliferative effects were partially reversed by the application of CB1, CB2, or TRPV1 antagonists. huji.ac.ilnih.gov

Interestingly, AraS also appears to maintain NPCs in an undifferentiated state. In vitro, it significantly reduced the differentiation of NPCs into mature neurons and astrocytes. huji.ac.ilnih.govnih.gov This was accompanied by a 2.5-fold increase in the expression of nestin, a marker for neural progenitor cells. huji.ac.ilnih.gov

These findings were mirrored in in vivo models of traumatic brain injury. When administered to mice seven days after TBI, AraS produced similar effects on NPCs. huji.ac.ilnih.gov This was associated with a reduction in lesion volume and an improvement in neurobehavioral function, highlighting the therapeutic potential of its proneurogenic activity. huji.ac.il

Improvement of Neurobehavioral Outcomes

Treatment with this compound has been linked to significant improvements in functional recovery following traumatic brain injury. nih.gov In mouse models of closed head injury, a single injection of AraS post-injury resulted in a marked improvement in motor function. nih.govnih.gov The neurological severity score (NSS), a composite measure of motor and cognitive deficits, was used to evaluate recovery. While immediately after the injury, both AraS-treated and vehicle-treated mice showed similar NSS values, indicating a comparable severity of injury, the AraS-treated group demonstrated significantly better recovery rates over time. nih.gov

Statistically significant lower NSS values were recorded in the AraS-treated mice from day 3 and continued up to 14 days of follow-up, indicating a sustained improvement in neurobehavioral function. nih.gov This functional recovery was abolished when AraS was co-administered with antagonists for the CB2 receptor and the TRPV1 channel, suggesting that the therapeutic effects of AraS on neurobehavioral outcomes are mediated through these specific pathways. nih.gov The improvement in functional outcome correlates with the compound's ability to reduce lesion volume and promote neurogenesis. huji.ac.ilnih.gov

Table 2: Neurological Severity Score (NSS) in Mice After Closed Head Injury

| Time Point | Vehicle-Treated (NSS) | AraS-Treated (NSS) | Statistical Significance |

|---|---|---|---|

| Day 3 | Higher | Lower | P<0.01 |

| Day 7 | Higher | Lower | P<0.001 |

| Day 14 | Higher | Lower | P<0.001 |

Lower NSS values indicate better neurological function. nih.gov

Potential Implications in Neurodegenerative Diseases

While direct research on this compound in specific neurodegenerative diseases is emerging, its mechanisms of action overlap with pathways implicated in conditions like Alzheimer's and Parkinson's disease. Neurodegenerative disorders are often characterized by progressive neuronal loss, protein misfolding, and neuroinflammation, processes that AraS has been shown to modulate. mdpi.comtandfonline.com

For instance, the accumulation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease. mdpi.commdpi.com Caspases, which are inhibited by AraS, are known to play a role in the cleavage of tau, a process linked to neuropathology. mdpi.com Similarly, the regulation of ceramide levels is crucial for neuronal health, and dysregulation is observed in neurodegenerative conditions. mdpi.com While AraS itself is an N-acyl amide, its downstream signaling could influence complex lipid metabolic pathways, such as the sphingolipid pathway which is central to ceramide production. frontiersin.org

Furthermore, neuroinflammation is a common feature across many neurodegenerative diseases. mdpi.com The ability of AraS to suppress pro-inflammatory cytokines like TNF-α suggests it could have a modifying effect on the inflammatory environment in the brain that contributes to neuronal damage. nih.govnih.gov The proneurogenic properties of AraS could also be relevant, as stimulating the generation of new neurons is a key goal in regenerative approaches to these diseases. huji.ac.ilnih.gov

Immunomodulatory and Anti-inflammatory Effects

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α)

This compound exhibits potent anti-inflammatory activity by suppressing the production of key pro-inflammatory mediators. nih.govnih.gov A primary example of this is its effect on Tumor Necrosis Factor-alpha (TNF-α), a cytokine that plays a central role in orchestrating inflammatory responses. nih.govresearchgate.net

In a murine macrophage cell line (RAW264.7), AraS was shown to inhibit the lipopolysaccharide (LPS)-induced formation of TNF-α. nih.govnih.govhuji.ac.il This effect was concentration-dependent, with a 24-hour incubation period resulting in up to 78% inhibition at the highest concentration tested. nih.gov The suppressive effect of AraS on TNF-α production was also confirmed in vivo in mice. nih.govnih.gov

Importantly, this anti-inflammatory action appears to occur through a mechanism independent of the classical cannabinoid receptors CB1 and CB2. AraS maintained its ability to inhibit TNF-α production in mice that were genetically deficient in either CB1 or CB2 receptors. nih.govnih.govhuji.ac.il This provides strong evidence for an alternative signaling pathway for its immunomodulatory effects, possibly involving a novel cannabinoid-type receptor. nih.govhuji.ac.il

Reduction of Reactive Oxygen Intermediates and Nitric Oxide (NO) Formation

This compound demonstrates notable anti-inflammatory and cytoprotective properties through its ability to mitigate oxidative stress. Research has shown that ARA-S can effectively reduce the production of key inflammatory mediators, including reactive oxygen intermediates (ROI) and nitric oxide (NO).

In a study involving murine RAW264.7 macrophages, treatment with ARA-S suppressed the production of zymosan-induced ROI. frontiersin.org This inhibitory effect was found to be concentration-dependent, achieving a 45% reduction at a concentration of 76.6 μM. frontiersin.org Furthermore, ARA-S was also shown to inhibit the lipopolysaccharide (LPS)-induced increase in NO production by primary murine macrophages. This inhibition reached 50% at the highest concentration tested in the study, highlighting its potential role in modulating inflammatory pathways where NO is a key signaling molecule. frontiersin.org

| Cell Type | Stimulant | Molecule Inhibited | ARA-S Concentration | Level of Inhibition |

|---|---|---|---|---|

| Murine RAW264.7 Macrophages | Zymosan | Reactive Oxygen Intermediates (ROI) | 76.6 μM | 45% |

| Primary Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified (highest concentration tested) | 50% |

Modulation of Leukocyte-Endothelial Cell Interaction

The interaction between leukocytes and the vascular endothelium is a critical step in the inflammatory cascade, mediated by various adhesion molecules. While this compound has established anti-inflammatory effects, such as the suppression of the pro-inflammatory cytokine TNF-α in macrophages, direct research on its specific role in modulating the interaction between leukocytes and endothelial cells is limited in currently available scientific literature. nih.govnih.gov The process of leukocyte adhesion and transmigration involves molecules like intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells, but the effect of ARA-S on these specific pathways has not been extensively detailed. frontiersin.orgnih.gov

Angiogenesis and Neovascularization

This compound has been identified as a significant pro-angiogenic factor, playing a crucial role in the development of new blood vessels from pre-existing ones. nih.govnih.govhuji.ac.il Its activity is multifaceted, influencing endothelial cell behavior and key signaling pathways that govern vascular growth.

Promotion of Endothelial Cell Proliferation and Migration

A fundamental aspect of angiogenesis is the proliferation and migration of endothelial cells. Studies have demonstrated that ARA-S is a potent inducer of these processes. nih.govhuji.ac.ilfrontiersin.org Research using primary human dermal microvascular endothelial cells (HMVEC) has shown that ARA-S stimulates both cell proliferation and migration, with the maximal effect observed at a concentration of 1 µM. nih.gov This suggests that ARA-S can act as a direct signaling molecule to initiate the early stages of new vessel formation. nih.govnih.gov

Enhancement of Endothelial Tube Formation and Neovascularization In Vitro

Beyond stimulating individual cell behavior, ARA-S promotes the organization of endothelial cells into three-dimensional, tube-like structures, a critical step in forming a functional vascular network. In vitro angiogenesis assays, such as the Matrigel assay, have shown that ARA-S significantly increases endothelial tube formation by as much as 50%. nih.govnih.gov Furthermore, it has been observed to enhance neovascularization in vitro by 100%, indicating a potent pro-angiogenic action. nih.gov

| Activity | Cell Type | Observation | Reference |

|---|---|---|---|

| Endothelial Cell Proliferation & Migration | Human Dermal Microvascular Endothelial Cells (HMVEC) | Maximal effect at 1 µM | nih.gov |

| Endothelial Tube Formation | HMVEC | ~50% increase | nih.gov |

| Neovascularization | In vitro models | ~100% increase | nih.gov |

Regulation of Vascular Endothelial Growth Factor (VEGF) Signaling

The pro-angiogenic effects of ARA-S are mediated, at least in part, through the regulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a master regulator of angiogenesis. nih.govnih.govnih.gov Research indicates that ARA-S acts by increasing the production and release of VEGF-C. nih.govnih.gov Concurrently, it enhances the expression of its cognate receptors, VEGFR-2 and VEGFR-3, on endothelial cells. nih.govnih.gov The pro-angiogenic action of ARA-S has also been linked to the G protein-coupled receptor 55 (GPR55), through which it increases the phosphorylation of key downstream signaling molecules like extracellular signal-regulated kinases (ERK) and Akt, which are integral to the VEGF signaling cascade. nih.govnih.govnih.govhuji.ac.il

Contrasting Effects with Classical Cannabinoids on Angiogenesis

The pro-angiogenic profile of this compound stands in stark contrast to the effects of classical cannabinoids, such as N-arachidonoyl ethanolamide (anandamide). While structurally similar, their functional effects on angiogenesis are opposing. nih.gov Classical cannabinoids, including anandamide (B1667382), have been reported to be inhibitors of angiogenesis, reducing endothelial cell survival and migration. nih.govnih.gov Specifically, anandamide, acting through the CB1 receptor, can suppress the expression of VEGF and its receptors. nih.gov This fundamental difference highlights the unique physiological role of ARA-S, distinguishing it from other endocannabinoid system lipids and positioning it as a selective endogenous promoter of vascular growth. nih.gov

Other Emerging Biological Roles of this compound

This compound (ARA-S) is an endocannabinoid-like lipid that has been isolated from bovine brain. nih.govnih.gov While it is structurally related to the well-known endocannabinoid anandamide, ARA-S exhibits distinct biological activities and receptor affinities. nih.govhuji.ac.il It binds only weakly to the cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1, suggesting it may act through novel pathways. nih.govhuji.ac.il Research has begun to uncover its involvement in a variety of physiological and pathophysiological processes beyond its initial characterization as a vasodilator. nih.govnih.gov

Contribution to Metabolic Homeostasis

This compound is part of a larger class of lipid signaling molecules known as N-acyl amides, which are recognized for their diverse roles in physiology, including the regulation of metabolic homeostasis. hmdb.ca While direct studies on ARA-S's role in systemic metabolism are still emerging, the functions of its constituent molecules and related compounds provide significant insights.

The endocannabinoid system, to which ARA-S is related, is a critical regulator of body weight and glucose metabolism. researchgate.net Alterations in the levels of endocannabinoids like N-arachidonoyl ethanolamine (B43304) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are observed in obese individuals, and these lipids are linked to adipogenesis, hepatic steatosis, and insulin resistance. researchgate.net

Furthermore, the L-serine component of ARA-S is deeply involved in metabolic control. L-serine metabolism is often altered in type 1, type 2, and gestational diabetes. nih.govregionh.dkresearchgate.net Studies have shown that L-serine supplementation can improve glucose homeostasis, enhance insulin secretion and sensitivity, and even reduce the incidence of autoimmune diabetes in mouse models. nih.govresearchgate.netplos.org In mouse models of obesity, L-serine administration has been found to reduce body weight gain and visceral fat, further highlighting its metabolic significance. mdpi.com These findings suggest a potential, though not yet fully elucidated, role for ARA-S in modulating metabolic processes.

| Compound Class | Related Compound | Observed Role in Metabolic Homeostasis |

| N-Acyl Amides | General Class | Involved in signaling functions related to metabolic homeostasis. hmdb.ca |

| Endocannabinoids | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Levels are often elevated in obesity; linked to insulin resistance. researchgate.netmdpi.com |

| Amino Acids | L-Serine | Metabolism is altered in diabetes; supplementation improves glucose tolerance and can reduce body weight in obese models. nih.govresearchgate.netmdpi.com |

Involvement in Pain Modulation

The broader family of N-acyl amides, to which this compound belongs, has been implicated in pain signaling. hmdb.ca The endocannabinoid system is a well-established target for pain modulation, with compounds like anandamide and 2-AG playing crucial roles in central analgesic circuits. nih.govescholarship.org While direct evidence for ARA-S as a primary pain modulator is limited, its interactions with related signaling pathways suggest a potential role.

ARA-S has been shown to modulate the activity of N-type calcium channels in sympathetic neurons, which are involved in neurotransmission, including the transmission of pain signals. nih.govphysiology.orgphysiology.org The application of ARA-S leads to a rapid and reversible enhancement of Ca2+ current, which could influence neuronal excitability. nih.govphysiology.org However, this effect appears to be independent of G-protein-coupled receptors typically associated with endocannabinoids. nih.govphysiology.org

Additionally, related N-acyl amino acids have demonstrated anti-nociceptive properties. For instance, N-arachidonoyl glycine (NAGly) has been shown to have anti-inflammatory and pain-reducing activities. researchgate.net Given the structural similarity, it is plausible that ARA-S may exert subtle modulatory effects on pain pathways, although this requires further investigation.

Regulation of Cell Migration

This compound has demonstrated complex and context-dependent effects on cell migration. It has been identified as a novel pro-angiogenic mediator, capable of inducing the proliferation and migration of endothelial cells. mdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process that fundamentally relies on endothelial cell migration.

Studies on human microvascular endothelial cells (HMVEC) have shown that ARA-S stimulates cell migration in a concentration-dependent manner. nih.gov This pro-angiogenic effect is also associated with the increased production of Vascular Endothelial Growth Factor C (VEGF-C) and the expression of its receptors, VEGFR-2 and VEGFR-3, which are key signaling components in angiogenesis and lymphangiogenesis. nih.gov

Conversely, in the context of microglial cell migration, ARA-S appears to act as a low-efficacy agonist. researchgate.netcore.ac.ukexlibrisgroup.com Microglia are the primary immune cells of the central nervous system, and their migration to sites of injury or infection is a crucial aspect of the neuroinflammatory response. core.ac.uk The potent chemoattractant N-arachidonoyl glycine (NAGly) drives microglial migration through the GPR18 receptor. researchgate.netcore.ac.uk The effects of NAGly can be attenuated by ARA-S, suggesting that ARA-S may modulate or fine-tune the migratory responses of these immune cells. researchgate.netcore.ac.uk

Table of ARA-S Effects on Cell Migration

| Cell Type | Effect of ARA-S | Associated Findings |

|---|---|---|

| Human Microvascular Endothelial Cells (HMVEC) | Induces cell migration and proliferation. nih.gov | Promotes angiogenesis; increases production of VEGF-C. nih.gov |

Role in Pathological Conditions (e.g., Cancer, Diabetes, Obesity)

Emerging evidence suggests that N-acyl amides, including ARA-S, may be involved in various pathological states. hmdb.ca

Cancer: The role of the serine metabolic pathway in cancer is an area of intense research. Several types of cancer demonstrate a reliance on serine for proliferation. alzdiscovery.orgspringermedizin.de While some N-acyl alanines have exhibited antiproliferative effects in vitro, the specific role of ARA-S in cancer progression is not yet defined. mdpi.com Its pro-angiogenic properties could potentially contribute to tumor growth, which depends on the formation of new blood vessels. nih.gov

Diabetes: There is a strong connection between L-serine metabolism and diabetes. nih.govregionh.dk Studies have found altered L-serine concentrations in patients with both type 1 and type 2 diabetes. nih.gov Supplementation with L-serine has shown potential as a therapeutic approach, as it can improve glucose tolerance and reduce the incidence of autoimmune diabetes in animal models. researchgate.netplos.org Given that ARA-S is a conjugate of arachidonic acid and L-serine, its metabolism and signaling could be relevant to the pathophysiology of diabetes and its complications, such as diabetic neuropathy. mdpi.com

Obesity: The endocannabinoid system is a key player in the development of obesity, with elevated levels of anandamide and 2-AG found in obese individuals. researchgate.netmdpi.com L-serine supplementation has been shown to blunt weight regain after fasting and reduce body weight and visceral fat pads in mouse models of diet-induced obesity, partly by increasing energy expenditure through brown adipose tissue activity. mdpi.comnih.govresearchgate.net These findings point to a potential, though indirect, involvement of ARA-S in the complex pathology of obesity through the actions of its precursor and related lipid signaling networks. hmdb.ca

Advanced Analytical Methodologies for N Arachidonoyl L Serine Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of N-Arachidonoyl-L-Serine. This technique offers unparalleled sensitivity and selectivity, enabling the reliable measurement of this and other N-acyl amino acids in various biological samples.

The development of a robust LC-MS/MS method for this compound begins with an efficient extraction from complex biological matrices like brain tissue or plasma. A common approach is liquid-liquid extraction (LLE), often using a mixture of organic solvents such as ethyl acetate/hexane, to isolate the lipid from the aqueous environment. Another effective technique is solid-phase extraction (SPE), which can also provide clean extracts for analysis.

Following extraction, the sample is subjected to chromatographic separation, typically using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid to aid ionization) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to separate this compound from other endogenous compounds.

For detection, electrospray ionization (ESI) in the negative ion mode is frequently used as it provides excellent sensitivity for this compound. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor ion to product ion transition. For this compound, a commonly monitored transition is m/z 388.3 → 285.2.

Method validation is a critical step to ensure the reliability of the data. This process involves assessing linearity, accuracy, precision, recovery, and matrix effects. For instance, a validated method for quantifying this compound in mouse brain demonstrated linearity with a correlation coefficient (r²) greater than 0.99.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Typical Approach | Example from Literature (Mouse Brain) |

|---|---|---|

| Extraction | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | LLE with ethyl acetate/hexane |

| Chromatography | Reversed-Phase (e.g., C18 column) | C18 column with a water/acetonitrile gradient |

| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI Negative |

| Detection | Multiple Reaction Monitoring (MRM) | Monitoring transition m/z 388.3 → 285.2 |

The sensitivity of an LC-MS/MS method is determined by its lower limit of quantification (LLOQ). For this compound, methods have been developed with LLOQs in the low nanomolar range, for example, 50 nM in mouse brain, which is sufficient for measuring its endogenous levels.

Selectivity is a key advantage of using LC-MS/MS with MRM. By targeting a specific precursor-to-product ion transition, the method can accurately measure this compound even in the presence of a high abundance of structurally similar lipids, thus minimizing interferences.

Reproducibility is assessed through intra- and inter-day precision and accuracy measurements. Validated methods for this compound have shown excellent reproducibility, with coefficients of variation (CV%) for precision and accuracy typically falling within ±15%, which is a widely accepted standard in bioanalytical method validation.

The validated LC-MS/MS methods have been instrumental in pharmacological research, particularly in studies involving the inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the degradation of this compound. For example, upon administration of a selective FAAH inhibitor, LC-MS/MS analysis has been used to demonstrate a significant increase in the levels of this compound in the brains of mice. This ability to accurately quantify changes in analyte concentration is crucial for correlating the biochemical action of a drug with its physiological or behavioral outcomes.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) represents an alternative, though less common, approach for the quantification of this compound. Due to the compound's low volatility, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. This typically involves silylation to create trimethylsilyl (B98337) (TMS) derivatives of the polar functional groups. Following derivatization, the sample is analyzed by GC-MS, where quantification is often performed using selected ion monitoring (SIM). While GC-MS can provide reliable data, the requirement for derivatization adds a layer of complexity and potential for variability compared to LC-MS/MS.

Utilization of Internal Standards (e.g., Deuterated Analogs) in Quantification

The use of a suitable internal standard is critical for accurate quantification in both LC-MS/MS and GC-MS to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled analog of the analyte, such as a deuterated form of this compound (e.g., this compound-d4).

Deuterated internal standards are chemically identical to the analyte and thus exhibit very similar behavior during extraction, chromatography, and ionization. However, their difference in mass allows them to be distinguished from the endogenous analyte by the mass spectrometer. By calculating the ratio of the response of the analyte to that of the known concentration of the internal standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

Therapeutic Potential and Future Research Directions

N-Arachidonoyl-L-Serine as a Novel Therapeutic Target

This compound (ARA-S) is an endocannabinoid-like lipid mediator that has garnered significant scientific interest due to its distinct pharmacological profile and therapeutic potential. Isolated from bovine brain, this compound is structurally related to the well-known endocannabinoid anandamide (B1667382). pnas.org

Advantages of a Non-Classical Cannabinoid Receptor-Mediated Profile

A key feature of ARA-S that makes it a compelling therapeutic target is its weak affinity for the classical cannabinoid receptors, CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) receptor. pnas.orgnih.gov This is in stark contrast to classical cannabinoids and anandamide, whose actions are primarily mediated through these receptors, often leading to psychoactive side effects (in the case of CB1 activation).

The therapeutic advantages of this non-classical profile are significant. By not strongly engaging the CB1 receptor, ARA-S and its potential analogs are less likely to produce undesirable central nervous system effects, such as cognitive impairment and psychotropic responses. This opens up a wider therapeutic window for treating various pathologies without the limitations associated with classical cannabinoid receptor agonists.

Research suggests that the effects of ARA-S may be mediated through a putative novel cannabinoid-type receptor, as many of its actions parallel those of abnormal cannabidiol (B1668261) (Abn-CBD), a synthetic agonist of this proposed receptor. pnas.org Furthermore, studies have indicated that the G protein-coupled receptor 55 (GPR55) may be a target for ARA-S, as knock-down of this receptor partially inhibits ARA-S-induced signal transduction and endothelial functions. nih.gov

| Receptor Target | Binding Affinity of this compound | Implication of Binding Profile |

| CB1 Receptor | Very Weak | Reduced likelihood of psychoactive side effects. |

| CB2 Receptor | Very Weak | Potential for immunomodulatory effects through non-CB2 pathways. |

| TRPV1 Receptor | Very Weak | Distinct mechanism of action compared to other vanilloid-acting endocannabinoids. |

| GPR55 | Partial Agonist | May contribute to its pro-angiogenic and other endothelial effects. |

| Putative Novel Cannabinoid Receptor | Potential Endogenous Agonist | Suggests a novel signaling pathway for therapeutic intervention. |

Development of this compound Analogs and Modulators

While the unique pharmacological profile of ARA-S presents a promising scaffold for drug development, publicly available research on the specific development of this compound analogs and modulators is currently limited. The synthesis of ARA-S and its d-serine (B559539) enantiomer has been reported for research purposes. pnas.org The development of analogs would likely focus on enhancing its beneficial properties, such as its neuroprotective and vasodilatory effects, while maintaining its favorable non-classical receptor interaction profile. Future research in this area could involve structure-activity relationship (SAR) studies to identify key structural motifs responsible for its biological activity. This would enable the rational design of more potent and selective modulators of its targets, paving the way for new therapeutic agents.

Translational Opportunities in Disease Treatment

The distinct mechanism of action of ARA-S translates into a wide range of potential therapeutic applications across various disease states.

Neurological Disorders (e.g., Traumatic Brain Injury, Neurodegeneration)

In the context of neurological disorders, ARA-S has demonstrated significant neuroprotective effects. A study on traumatic brain injury (TBI) in mice revealed that a single injection of ARA-S following injury led to a significant improvement in functional outcome, as well as reduced edema and lesion volume. huji.ac.iltandfonline.com These neuroprotective effects are thought to be mediated through the phosphorylation of extracellular-signal-regulated kinase 1/2 (ERK) and Akt, leading to the induction of their downstream anti-apoptotic pathways. huji.ac.iltandfonline.com

Interestingly, the beneficial effects of ARA-S in TBI were reversed by antagonists of the CB2 receptor and TRPV1 channels, but not by a CB1 antagonist, suggesting an indirect signaling mechanism. huji.ac.il This highlights the compound's potential to offer neuroprotection without the adverse effects associated with CB1 receptor activation.

| Finding in TBI Model | Outcome | Implication |

| Improved Functional Outcome | Better recovery rates in ARA-S-treated mice. tandfonline.com | Potential for improving long-term neurological function post-injury. |

| Reduced Edema and Lesion Volume | Decreased brain swelling and tissue damage. huji.ac.il | May limit the secondary injury cascade following TBI. |

| Increased pERK and pAkt Levels | Activation of pro-survival signaling pathways. huji.ac.iltandfonline.com | Suggests a mechanism for its anti-apoptotic effects. |

| Reversal by CB2 and TRPV1 Antagonists | Attenuation of neuroprotective effects. huji.ac.il | Indicates involvement of these receptors in its mechanism of action. |

The anti-inflammatory and anti-apoptotic properties of ARA-S suggest its potential utility in chronic neurodegenerative diseases, where inflammation and neuronal cell death are key pathological features.

Cardiovascular Diseases and Vascular Pathologies

ARA-S exhibits significant vasodilatory properties, producing endothelium-dependent vasodilation of isolated rat mesenteric arteries and abdominal aorta. pnas.org This effect is accompanied by the stimulation of key signaling molecules in cultured endothelial cells, including the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt. pnas.org

Furthermore, ARA-S has been identified as a pro-angiogenic factor, stimulating angiogenesis and endothelial wound healing. nih.govnih.gov It achieves this by inducing the production of vascular endothelial growth factor C (VEGF-C) and its receptor in primary human microvascular endothelial cells. nih.gov These vasoprotective and pro-angiogenic effects suggest that ARA-S could be a valuable therapeutic target for conditions involving endothelial dysfunction and impaired blood flow.

Inflammatory and Immune System Dysregulation

ARA-S has demonstrated notable anti-inflammatory and immunomodulatory activities. It has been shown to suppress the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in a murine macrophage cell line and in mice, including those deficient in CB1 or CB2 receptors. pnas.org This indicates that its anti-inflammatory effects are independent of the classical cannabinoid receptors.

The ability to modulate the immune response without relying on CB1 or CB2 activation is a significant advantage, as it avoids the potential for immunosuppression or other unwanted immune effects associated with broad cannabinoid receptor agonism. This positions ARA-S as a potential therapeutic agent for a variety of inflammatory and autoimmune disorders.

Angiogenesis-Related Conditions (e.g., Wound Healing, Tumor Growth)

This compound (ARA-S) has emerged as a potent modulator of angiogenesis, the formation of new blood vessels. This bioactivity suggests its potential therapeutic application in conditions where angiogenesis plays a critical role, such as wound healing and, conversely, in the pathology of tumor growth.

Wound Healing: Research has demonstrated that ARA-S is a pro-angiogenic factor. nih.gov It stimulates the proliferation and migration of endothelial cells, which are fundamental processes in the formation of new blood vessels to repair damaged tissue. pnas.orghuji.ac.ilnih.gov In vitro and ex vivo studies have shown that ARA-S promotes endothelial wound healing. nih.govnih.gov This effect is mediated, at least in part, through the induction of Vascular Endothelial Growth Factor C (VEGF-C) and its corresponding receptors in human microvascular endothelial cells. nih.govnih.gov The stimulation of these key signaling pathways highlights the potential of ARA-S as a therapeutic agent to accelerate tissue repair. nih.govnih.gov

Tumor Growth: The role of ARA-S in tumor growth is more complex and represents a significant area for future investigation. huji.ac.il Angiogenesis is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. The pro-angiogenic properties of ARA-S could theoretically contribute to tumor progression by promoting the vascularization of cancerous tissues. huji.ac.il Interestingly, ARA-S and the endocannabinoid anandamide appear to have opposing effects on angiogenesis; anandamide can suppress VEGF expression in tumor cells. nih.gov This dichotomy underscores the need for further research to understand the contextual factors that determine the ultimate effect of ARA-S on tumor vascularization in vivo. huji.ac.il The presence of this compound has been detected in plasma exosome-like vesicles from patients with endometrioid adenocarcinoma, suggesting a potential role in cancer biology that warrants deeper exploration. nih.gov

The table below summarizes key experimental findings regarding the pro-angiogenic effects of this compound.

| Experimental Model | Key Findings | Mediators | Reference |

| Primary Human Dermal Microvascular Endothelial Cells (HMVEC) | Stimulated cell proliferation, migration, and wound repair. | VEGF-C, VEGFR-2, VEGFR-3 | nih.govnih.gov |

| In vitro and ex vivo angiogenesis assays | Induced angiogenesis. | GPR55, ERK, Akt | nih.govpnas.orghuji.ac.il |

| Rat isolated mesenteric arteries and abdominal aorta | Produced endothelium-dependent vasodilation. | Putative endothelial receptor | core.ac.ukcaymanchem.com |

Critical Unresolved Questions and Challenges in this compound Research

Despite its therapeutic potential, our understanding of ARA-S is incomplete. Several critical questions must be addressed to fully realize its clinical applications and to understand its physiological and pathophysiological roles.

Definitive Elucidation of Endogenous Receptor(s) and Ligand Selectivity

A primary challenge in ARA-S research is the definitive identification of its endogenous receptor(s). Unlike classic endocannabinoids such as anandamide, ARA-S exhibits very weak binding affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govhuji.ac.ilcore.ac.ukcaymanchem.comebi.ac.uk This has led researchers to search for novel receptor targets.

The orphan G protein-coupled receptor 55 (GPR55) has been identified as a potential candidate. nih.govpnas.org Studies have shown that knocking down GPR55 can partially inhibit the pro-angiogenic signaling and functions induced by ARA-S. nih.gov However, the pharmacology of GPR55 is complex and controversial, with other lipids also proposed as its endogenous agonist. huji.ac.il

Another compelling hypothesis is that ARA-S acts as an endogenous agonist for a putative novel endothelial receptor, sometimes referred to as the "abnormal cannabidiol (Abn-CBD) receptor". core.ac.ukcaymanchem.com Many of the vascular effects of ARA-S, such as endothelium-dependent vasodilation, parallel those of Abn-CBD and are not blocked by CB1 or CB2 antagonists. core.ac.ukebi.ac.uk This suggests that ARA-S may be the first selective endogenous ligand for this novel receptor system. ebi.ac.uk However, one study on neuroprotection suggested that the effects of ARA-S might be mediated indirectly through CB2 and TRPV1 channels, but not GPR55, adding another layer of complexity. The definitive elucidation of its receptor targets and the selectivity of these interactions remain a paramount objective in the field.

The table below outlines the known receptor interaction profile for this compound.

| Receptor | Binding Affinity / Activity | Reference |

| Cannabinoid Receptor 1 (CB1) | Very weak / negligible | huji.ac.ilcore.ac.ukcaymanchem.comebi.ac.uk |

| Cannabinoid Receptor 2 (CB2) | Very weak / negligible | huji.ac.ilcore.ac.ukcaymanchem.comebi.ac.uk |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Very weak / negligible | huji.ac.ilcore.ac.ukcaymanchem.comebi.ac.uk |

| G protein-coupled receptor 55 (GPR55) | Partial agonist; knockdown inhibits ARA-S effects | nih.govpnas.orghuji.ac.il |

| Abnormal Cannabidiol (Abn-CBD) Receptor | Putative endogenous agonist | core.ac.ukcaymanchem.comebi.ac.uk |

Comprehensive Mapping of In Vivo Biosynthesis and Degradation Pathways

The metabolic pathways responsible for the synthesis and breakdown of ARA-S in vivo are largely unknown. huji.ac.il It is hypothesized that ARA-S may be synthesized in a manner analogous to anandamide. Anandamide is produced from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). nih.gov Given that phosphatidylserine (B164497) is present alongside phosphatidylethanolamine in tissues, it is plausible that an N-arachidonoyl phosphatidylserine precursor is hydrolyzed to form ARA-S. pnas.orgnih.gov However, the specific enzymes that catalyze this biosynthesis have not been identified.

Similarly, the degradation pathway for ARA-S is yet to be comprehensively mapped. For other endocannabinoids, enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are key catabolic enzymes. nih.gov While it is possible these enzymes also act on ARA-S, this has not been definitively established. A thorough understanding of its lifecycle—from synthesis to degradation—is essential for manipulating its endogenous levels for therapeutic benefit.

Precise Determination of Cellular Sources and Pathophysiological Concentration Ranges

While ARA-S was first isolated from bovine brain tissue, its precise cellular sources remain to be determined. pnas.orghuji.ac.ilnih.gov Identifying which cells produce ARA-S under specific physiological or pathological conditions is crucial to understanding its function. The endothelium itself is a potential target and source, given the compound's potent vascular effects. pnas.orghuji.ac.il

Furthermore, the concentration of ARA-S in various tissues and fluids under normal and disease states is not well established. nih.gov While in vitro studies use concentrations in the micromolar range to elicit biological effects, it is not clear if such levels are achieved endogenously. nih.gov Determining the pathophysiological concentration ranges of ARA-S is a critical step in validating its role as a true endogenous signaling molecule and in establishing a basis for its therapeutic window.

Long-Term In Vivo Efficacy, Pharmacokinetics, and Safety Studies

The majority of research on ARA-S has been conducted in vitro. A significant challenge is to translate these findings into animal models and eventually to human studies. There is a pressing need for long-term in vivo studies to establish the efficacy and safety of ARA-S. huji.ac.il While one study has shown its neuroprotective efficacy with a single injection in a mouse model of traumatic brain injury, comprehensive data on its effects in chronic conditions are lacking.

Furthermore, the pharmacokinetic profile of ARA-S—its absorption, distribution, metabolism, and excretion (ADME)—is completely uncharacterized. Understanding how the compound behaves in a living organism over time is fundamental for developing it as a drug. Long-term safety studies are also essential to identify any potential adverse effects before it can be considered for therapeutic use. These comprehensive in vivo investigations represent the next frontier in ARA-S research.

Q & A

Q. What are the established methodologies for synthesizing and detecting ARA-S in preclinical studies?

ARA-S is synthesized via transacylation reactions using phospholipid precursors (e.g., phosphatidylserine) and purified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural validation . Detection in biological samples (e.g., brain tissue, macrophages) employs lipidomic profiling with LC-MS/MS, optimized to account for its low endogenous concentrations (trace amounts in bovine brain) . For quantification, internal standards like deuterated analogs are recommended to correct for matrix effects.

Q. How does ARA-S mediate neuroprotective effects, and what signaling pathways are involved?

ARA-S promotes neuroprotection by activating the PI3K/Akt and MAPK pathways, which inhibit apoptosis and enhance neuronal survival. Experimental validation involves treating primary neuronal cultures with ARA-S (e.g., 1–10 µM) and measuring phosphorylated Akt and ERK1/2 levels via Western blotting. Controls should include pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm pathway specificity .

Q. What in vivo models are appropriate for studying ARA-S-induced vasodilation?

Rat isolated mesenteric arteries and abdominal aorta are standard models. Vasodilation is assessed using wire myography, with pre-treatment of vessels with endothelial nitric oxide synthase (eNOS) inhibitors (e.g., L-NAME) to confirm endothelium-dependent mechanisms. Dose-response curves (0.1–10 µM ARA-S) are compared to reference vasodilators like acetylcholine .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on ARA-S receptor interactions?

ARA-S shows weak binding affinity for CB1/CB2 and TRPV1 receptors (<i>K</i>i > 1 µM) , yet it elicits biological effects (e.g., vasodilation) independent of these receptors. To resolve this, studies should:

Q. What experimental designs mitigate challenges in studying ARA-S's anti-inflammatory effects?